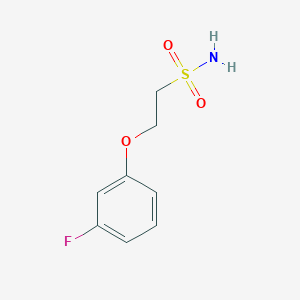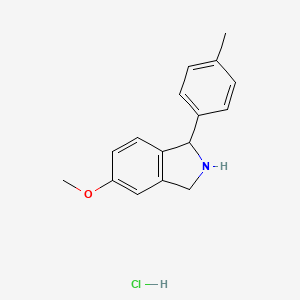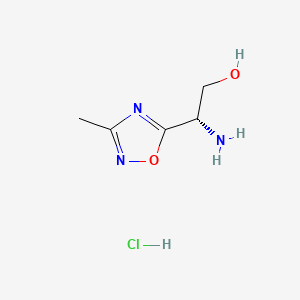
(2S)-2-amino-2-(3-methyl-1,2,4-oxadiazol-5-yl)ethan-1-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-amino-2-(3-methyl-1,2,4-oxadiazol-5-yl)ethan-1-ol hydrochloride is a chemical compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an oxadiazole ring, an amino group, and a hydroxyl group. The hydrochloride form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-2-(3-methyl-1,2,4-oxadiazol-5-yl)ethan-1-ol hydrochloride typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acids under acidic conditions.
Introduction of the Amino Group: The amino group is introduced via a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated precursor.
Hydroxyl Group Addition: The hydroxyl group is added through a reduction reaction, often using reducing agents like sodium borohydride.
Formation of Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt, enhancing its solubility.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the oxadiazole ring, leading to the formation of more saturated heterocycles.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Ketones, aldehydes
Reduction: Saturated heterocycles
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Chemistry
In chemistry, (2S)-2-amino-2-(3-methyl-1,2,4-oxadiazol-5-yl)ethan-1-ol hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its solubility in water makes it suitable for in vitro experiments.
Medicine
In medicine, the compound has potential applications as a pharmaceutical intermediate. Its structural features make it a candidate for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity allows for the modification of polymers and other materials to enhance their properties.
Mechanism of Action
The mechanism of action of (2S)-2-amino-2-(3-methyl-1,2,4-oxadiazol-5-yl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The oxadiazole ring can participate in π-π interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-amino-2-(3-methyl-1,2,4-oxadiazol-5-yl)ethan-1-ol
- (2S)-2-amino-2-(3-methyl-1,2,4-thiadiazol-5-yl)ethan-1-ol
- (2S)-2-amino-2-(3-methyl-1,2,4-triazol-5-yl)ethan-1-ol
Uniqueness
The uniqueness of (2S)-2-amino-2-(3-methyl-1,2,4-oxadiazol-5-yl)ethan-1-ol hydrochloride lies in its combination of functional groups and the presence of the oxadiazole ring. This structure provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications. The hydrochloride form further enhances its solubility, distinguishing it from similar compounds.
Properties
Molecular Formula |
C5H10ClN3O2 |
|---|---|
Molecular Weight |
179.60 g/mol |
IUPAC Name |
(2S)-2-amino-2-(3-methyl-1,2,4-oxadiazol-5-yl)ethanol;hydrochloride |
InChI |
InChI=1S/C5H9N3O2.ClH/c1-3-7-5(10-8-3)4(6)2-9;/h4,9H,2,6H2,1H3;1H/t4-;/m0./s1 |
InChI Key |
PLNQWUIGPXYIKL-WCCKRBBISA-N |
Isomeric SMILES |
CC1=NOC(=N1)[C@H](CO)N.Cl |
Canonical SMILES |
CC1=NOC(=N1)C(CO)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



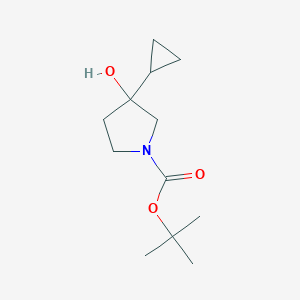
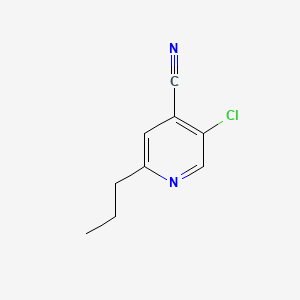
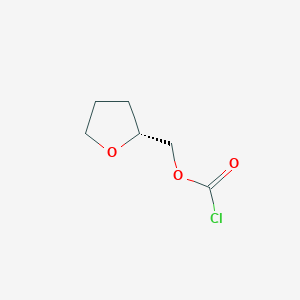
![2-[1-(5,6-Dimethyl-2,3-dihydro-1-benzofuran-3-carbonyl)piperidin-4-yl]ethan-1-amine hydrochloride](/img/structure/B13550924.png)
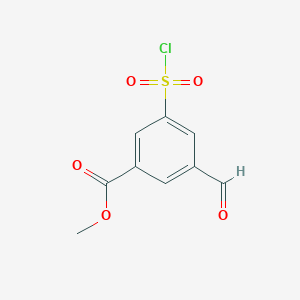
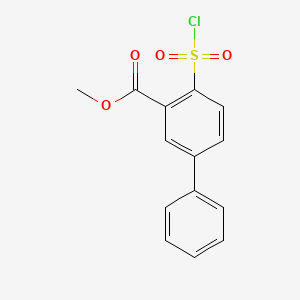

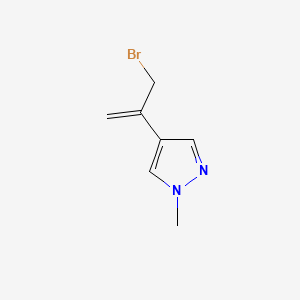
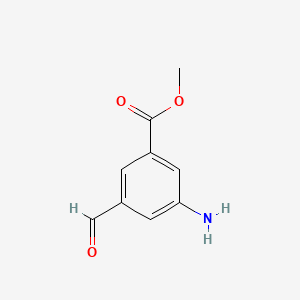
![rac-tert-butyl (2R,5R)-2-hydroxy-6-azaspiro[4.5]decane-6-carboxylate](/img/structure/B13550993.png)

